molecular formula C9H15N3S B2420181 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 214542-59-3

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Cat. No.: B2420181
CAS No.: 214542-59-3
M. Wt: 197.3
InChI Key: SRQDHVKBHBYCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of a thieno[3,4-c]pyrazole ring system, which is fused with a thiophene ring, and a tert-butyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can be achieved through various strategies, including:

    Multicomponent Approach: This method involves the reaction of multiple reactants in a single step to form the desired product. It is efficient and can produce high yields.

    Dipolar Cycloadditions: This involves the reaction of a dipolarophile with a 1,3-dipole to form a five-membered ring.

    Cyclocondensation of Hydrazine with Carbonyl System: This method involves the reaction of hydrazine with a carbonyl compound to form the pyrazole ring.

    Using Heterocyclic System: This involves the use of pre-formed heterocyclic compounds as starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

    Cyclization: The compound can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: This compound is used in the development of new drugs due to its potential biological activities.

    Drug Discovery: It serves as a scaffold for the design and synthesis of novel therapeutic agents.

    Agrochemistry: The compound is used in the development of agrochemicals such as pesticides and herbicides.

    Coordination Chemistry: It is used as a ligand in the synthesis of coordination complexes.

    Organometallic Chemistry: The compound is used in the preparation of organometallic compounds with potential catalytic applications.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved can vary, but typically include binding to the active site of enzymes or receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine include other pyrazole derivatives such as:

  • 2-tert-Butyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
  • 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylmethanol
  • 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylacetic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a tert-butyl group and the thieno[3,4-c]pyrazole ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-9(2,3)12-8(10)6-4-13-5-7(6)11-12/h4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQDHVKBHBYCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.